molecular formula C16H15N5O3 B11611168 methyl 2-[(E)-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzoate

methyl 2-[(E)-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzoate

Cat. No.: B11611168
M. Wt: 325.32 g/mol
InChI Key: BAXRBJNKSNOKRO-UHFFFAOYSA-N
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Description

METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE typically involves the condensation of appropriate pyrazolo[1,5-a]pyrimidine derivatives with diazonium salts. The reaction conditions often include the use of solvents like ethanol or methanol, and the process may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Imidazo[1,5-a]pyrimidine derivatives
  • Benzimidazole derivatives

Uniqueness

METHYL 2-[(1E)-2-{2-HYDROXY-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-3-YL}DIAZEN-1-YL]BENZOATE is unique due to its specific structural features, such as the presence of both pyrazolo[1,5-a]pyrimidine and azo groups. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

methyl 2-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzoate

InChI

InChI=1S/C16H15N5O3/c1-9-8-10(2)21-14(17-9)13(15(22)20-21)19-18-12-7-5-4-6-11(12)16(23)24-3/h4-8H,1-3H3,(H,20,22)

InChI Key

BAXRBJNKSNOKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC=CC=C3C(=O)OC)C

Origin of Product

United States

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